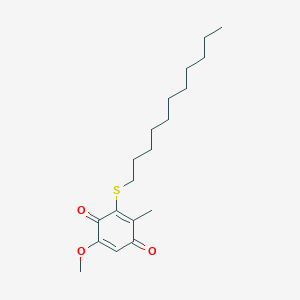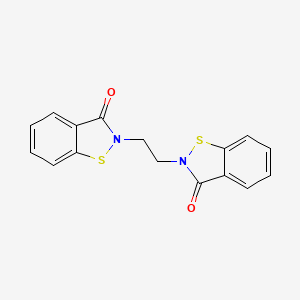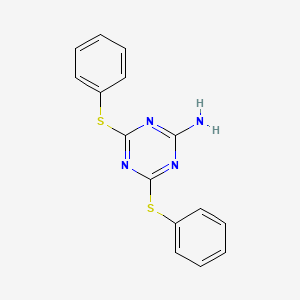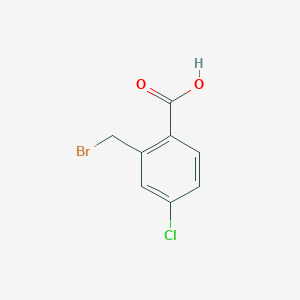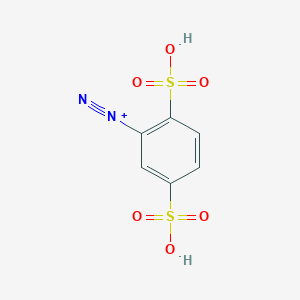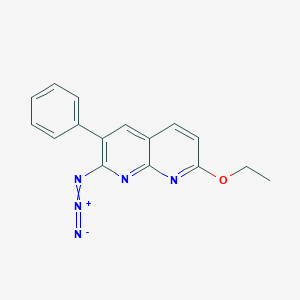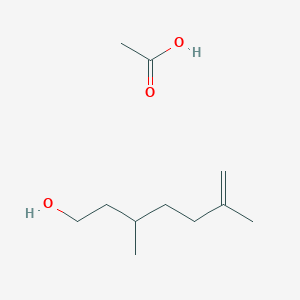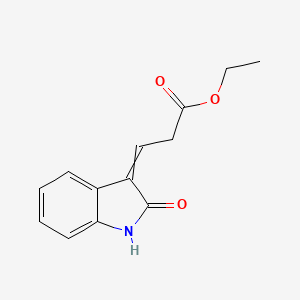
Ethyl 3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate is a compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Métodos De Preparación
The synthesis of Ethyl 3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate typically involves the condensation of ethyl 2-oxoindoline-3-glyoxylate with appropriate reagents. One method includes the reaction of ethyl 2-oxoindoline-2-glyoxylate with o-aminophenol and o-phenylenediamine . The reaction conditions often involve refluxing in the presence of catalysts such as HOAc/HCl .
Análisis De Reacciones Químicas
Ethyl 3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate involves its interaction with specific molecular targets and pathways. It can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways . The compound’s ability to bind to multiple receptors and enzymes contributes to its diverse biological activities .
Comparación Con Compuestos Similares
Ethyl 3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate can be compared with other similar compounds, such as:
- 3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,4-dihydroquinoxalin-2-one
- 2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2H-1,4-benzoxazin-3(4H)-one
These compounds share the indole moiety but differ in their additional functional groups and overall structure. The unique properties of this compound, such as its specific biological activities and synthetic versatility, make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
64515-46-4 |
|---|---|
Fórmula molecular |
C13H13NO3 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
ethyl 3-(2-oxo-1H-indol-3-ylidene)propanoate |
InChI |
InChI=1S/C13H13NO3/c1-2-17-12(15)8-7-10-9-5-3-4-6-11(9)14-13(10)16/h3-7H,2,8H2,1H3,(H,14,16) |
Clave InChI |
VBRCHXDSSMSCMU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC=C1C2=CC=CC=C2NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Aminopropyl)amino]heptadecan-2-OL](/img/structure/B14507740.png)
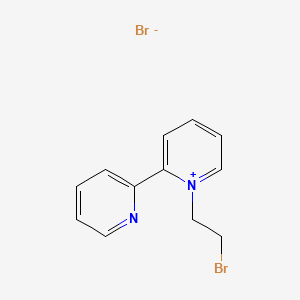
![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)

